molecular formula C19H22ClN5O2 B10955505 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide

1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10955505
M. Wt: 387.9 g/mol
InChI Key: ISKJQXGJJNONCK-UHFFFAOYSA-N
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Description

1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyrazole ring, a phenoxy group, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

  • Formation of the Phenoxy Intermediate:

      Starting Materials: 4-chloro-3,5-dimethylphenol and a suitable alkylating agent.

      Reaction Conditions: The phenol is reacted with an alkyl halide in the presence of a base (e.g., potassium carbonate) to form the phenoxy intermediate.

  • Synthesis of the Pyrazole Intermediate:

      Starting Materials: 1,5-dimethyl-1H-pyrazole and a suitable alkylating agent.

      Reaction Conditions: The pyrazole is alkylated using a halomethyl compound under basic conditions to form the pyrazole intermediate.

  • Coupling Reaction:

      Starting Materials: The phenoxy intermediate and the pyrazole intermediate.

      Reaction Conditions: The two intermediates are coupled using a coupling reagent (e.g., EDCI) in the presence of a base to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Substituted phenoxy derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Molecular Probes: It can be used as a fluorescent probe for studying biological systems.

Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides.

    Pharmaceuticals: The compound can serve as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and pyrazole groups can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The carboxamide group can further enhance binding affinity through additional hydrogen bonding.

Comparison with Similar Compounds

  • 4-chloro-3,5-dimethylphenoxyacetic acid
  • 1,5-dimethyl-1H-pyrazole-3-carboxamide
  • 4-chloro-3,5-dimethylphenyl isocyanate

Comparison:

  • Structural Uniqueness: The combination of the phenoxy, pyrazole, and carboxamide groups in a single molecule is unique, providing a distinct set of chemical properties.
  • Reactivity: Compared to similar compounds, this compound may exhibit different reactivity patterns due to the presence of multiple functional groups.
  • Applications: While similar compounds may have specific uses, the unique structure of this compound allows for a broader range of applications in various fields.

This detailed overview highlights the significance and versatility of 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide in scientific research and industrial applications

Properties

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

IUPAC Name

1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H22ClN5O2/c1-12-7-16(8-13(2)18(12)20)27-11-25-6-5-17(23-25)19(26)21-9-15-10-22-24(4)14(15)3/h5-8,10H,9,11H2,1-4H3,(H,21,26)

InChI Key

ISKJQXGJJNONCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)NCC3=C(N(N=C3)C)C

Origin of Product

United States

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